CU-Cpd107
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Overview
Description
CU-CPD107 is a selective agonist of toll-like receptor 8 (TLR8) and also shows activation activity against single-stranded RNA ligands. It acts as an inhibitor of TLR8 signaling in the presence of Resiquimod (IC50=13.7 μM). This compound exhibits coagonist activity in the presence of single-stranded RNA, while this compound alone cannot affect TLR8 signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
CU-CPD107, a tetrasubstituted imidazole, is synthesized through a series of chemical reactions involving the substitution of various functional groups on an imidazole ring. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
The industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
Types of Reactions
CU-CPD107 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not provided.
Reduction: Reduction reactions involving this compound are possible but not extensively documented.
Substitution: The imidazole ring in this compound allows for substitution reactions, particularly involving the iodine and phenyl groups
Common Reagents and Conditions
Common reagents used in reactions involving this compound include dimethyl sulfoxide (DMSO) and ethanol. The compound is soluble in DMSO and ethanol but insoluble in water .
Major Products Formed
Scientific Research Applications
CU-CPD107 has several scientific research applications, including:
Chemistry: Used as a tool to study toll-like receptor 8 signaling pathways and their modulation.
Biology: Investigated for its role in modulating immune responses, particularly in the presence of single-stranded RNA viruses.
Medicine: Explored for its potential as an antiviral agent due to its ability to modulate toll-like receptor 8 signaling without causing global inflammation.
Industry: Utilized in the development of new therapeutic agents targeting toll-like receptor 8 .
Mechanism of Action
CU-CPD107 exerts its effects by selectively binding to toll-like receptor 8. In the presence of Resiquimod, it acts as an inhibitor of toll-like receptor 8 signaling. in the presence of single-stranded RNA, this compound exhibits synergistic agonist activities, enhancing toll-like receptor 8 activation. This dual activity allows this compound to modulate immune responses precisely, avoiding the undesired global inflammation associated with other toll-like receptor 8 modulators .
Comparison with Similar Compounds
Similar Compounds
Resiquimod: A toll-like receptor 7/8 agonist known for inducing strong immune responses but associated with global inflammation.
Imiquimod: Another toll-like receptor 7/8 agonist used in antiviral and anticancer therapies but also linked to systemic inflammatory responses.
CL097: A toll-like receptor 7/8 agonist that induces pro-inflammatory cytokines in macrophages
Uniqueness of CU-CPD107
This compound is unique due to its dual activity as both an inhibitor and an agonist of toll-like receptor 8, depending on the presence of specific ligands. This property allows for precise modulation of immune responses, making it a valuable tool in the development of new therapeutic agents targeting toll-like receptor 8 .
Properties
Molecular Formula |
C16H21IN2O2 |
---|---|
Molecular Weight |
400.25 g/mol |
IUPAC Name |
1-[2-(ethoxymethyl)-4-iodo-5-phenylimidazol-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C16H21IN2O2/c1-4-21-10-13-18-15(17)14(12-8-6-5-7-9-12)19(13)11-16(2,3)20/h5-9,20H,4,10-11H2,1-3H3 |
InChI Key |
XCYMSVIYUJTAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC(=C(N1CC(C)(C)O)C2=CC=CC=C2)I |
Origin of Product |
United States |
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